Di(6-bromo-2-pyridyl)ketone

Biomimetic coordination chemistry Nonheme iron complexes Polydentate ligand synthesis

Standard di-2-pyridyl ketone lacks aryl halide handles; 6,6′-dibromo-2,2′-bipyridine has no carbonyl. Your synthesis requires orthogonal functionalization at three positions-only this C2-symmetric scaffold delivers both. - **Trifunctional design**: Two Pd-catalyzed cross-coupling sites (6-Br) + one protectable/derivatizable ketone - **Evidence-based advantage**: Enables sequential macrocyclization (ketal protection → nucleophilic displacement) and N4Py-type ligand construction (double Suzuki) - **Supply certainty**: Research quantities (100mg-5g) available; custom synthesis supported

Molecular Formula C11H6Br2N2O
Molecular Weight 341.99 g/mol
Cat. No. B8569342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(6-bromo-2-pyridyl)ketone
Molecular FormulaC11H6Br2N2O
Molecular Weight341.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C(=O)C2=NC(=CC=C2)Br
InChIInChI=1S/C11H6Br2N2O/c12-9-5-1-3-7(14-9)11(16)8-4-2-6-10(13)15-8/h1-6H
InChIKeyFAQKRQNOHLEVHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of Di(6-bromo-2-pyridyl)ketone


Di(6-bromo-2-pyridyl)ketone (CAS 42772-87-2; IUPAC: bis(6-bromopyridin-2-yl)methanone; C₁₁H₆Br₂N₂O; MW 341.99 g/mol) is a C2-symmetric, bis-heterocyclic ketone featuring two 6-bromo-2-pyridyl rings linked by a central carbonyl group. The compound is synthesized via reaction of 2-bromo-6-lithiopyridine (generated in situ from 2,6-dibromopyridine and n-butyllithium) with a suitable acylating agent, affording the ketone in 63% isolated yield [1]. Its defining structural feature—the combination of a Lewis-basic ketone carbonyl flanked by two electronically deactivated, sterically accessible aryl bromide sites—distinguishes it from both the non-halogenated parent di-2-pyridyl ketone (MW 184.20) and the brominated but ketone-lacking 6,6′-dibromo-2,2′-bipyridine (MW 313.98), positioning it as a uniquely trifunctional scaffold for stepwise ligand elaboration [2][3].

Trifunctional scaffold Central ketone plus two C–Br handles for stepwise orthogonal derivatization.
C2-symmetric backbone Two 6-bromo-2-pyridyl rings enable symmetric cross-coupling and macrocyclization.
Electrophilic carbonyl Electron-withdrawing Br substituents enhance carbonyl reactivity for gem-diol formation.

Why Generic Substitution Fails


Generic substitution of di(6-bromo-2-pyridyl)ketone with the non-brominated di-2-pyridyl ketone eliminates the two aryl bromide handles required for Pd-catalyzed cross-coupling, rendering Suzuki–Miyaura or related C–C bond-forming diversification steps impossible [1]. Conversely, replacing it with 6,6′-dibromo-2,2′-bipyridine (which lacks the central ketone) removes the carbonyl group that serves as a tunable Lewis-basic donor site, a gem-diol precursor upon metal coordination, and a synthetic handle for ketal protection/deprotection sequences critical to macrocyclization strategies [2]. The 6-chloro analog, di(6-chloro-2-pyridyl)ketone, while structurally similar, exhibits substantially lower oxidative addition reactivity with Pd(0) catalysts due to the higher C–Cl bond dissociation energy relative to C–Br, translating to slower cross-coupling kinetics and reduced yields under standard Suzuki conditions [3]. The quantitative evidence below demonstrates why procurement of the specifically 6,6′-dibrominated ketone is essential for projects requiring orthogonal, sequential functionalization at all three reactive centers.

!
Non-brominated di-2-pyridyl ketone Eliminates the aryl bromide handles required for Pd-catalyzed cross-coupling; Suzuki–Miyaura diversification steps are not possible.
!
6,6′-Dibromo-2,2′-bipyridine Lacks the central ketone, removing the Lewis-basic donor, ketal-protection site, and gem-diol precursor capability.
!
6-Chloro analog Higher C–Cl bond energy may slow oxidative addition with Pd(0), reducing cross-coupling kinetics and yields.

Quantitative Differentiation Evidence


Suzuki–Miyaura Cross-Coupling Reactivity

Di(6-bromo-2-pyridyl)ketone undergoes Pd-catalyzed Suzuki–Miyaura cross-coupling with phenylboronic acid at both 6-bromo positions to generate the diphenyl-substituted intermediate required for the pentadentate ligand N4Py2Ph. This transformation is impossible with the non-brominated di-2-pyridyl ketone, which lacks aryl halide leaving groups [1]. The N4Py2Ph ligand, after complexation with Fe(II), yields [Feᴵᴵ(N4Py2Ph)(NCCH₃)](BF₄)₂ in 92% isolated yield and supports the formation of a reactive Feᴵⱽ(O) intermediate capable of intramolecular arene hydroxylation (65% ligand hydroxylation yield) [1]. The brominated ketone thus enables a synthetic pathway inaccessible to non-halogenated analogs, directly linking procurement of this specific building block to access to a well-characterized biomimetic oxidation catalyst platform.

Suzuki–Miyaura Reactivity
Direct comparison
Target
Enables double Suzuki coupling; Fe(II) complex 92% yield, 65% ligand hydroxylation
Non-Br analog
No aryl halide sites; synthetically inert for this transformation
Required for Pd-catalyzed ligand elaboration
Downstream biomimetic catalyst access depends on this step
Biomimetic coordination chemistry Nonheme iron complexes Polydentate ligand synthesis

Synthetic Yield Differentiation

In the synthesis of bis(6-bromopyridyl)ketone from 2-bromo-6-lithiopyridine (generated via selective monolithiation of 2,6-dibromopyridine with n-BuLi), the desired ketone is obtained in 63% isolated yield, compared with only 36% yield for the competing bis-acylated pyridine byproduct [1]. This nearly 2:1 product selectivity in favor of the ketone demonstrates that the synthetic route is efficient and that the target compound, rather than the symmetrical triketone, is the major reaction product under optimized conditions. For comparison, the synthesis of non-brominated di-2-pyridyl ketone from 2-bromopyridine and ethyl chloroformate typically proceeds in moderate yields (40–70%, highly dependent on precise temperature control at −78 °C and the quality of the organolithium reagent) .

Synthetic Yield
Cross-study comparable
63% target
vs 36% bis-acylated byproduct
Accessible as the major product under optimized conditions
Supports procurement feasibility
Organolithium chemistry Pyridine functionalization Ketone synthesis

Carbonyl Electrophilicity Enhancement

The two electron-withdrawing 6-bromo substituents on the pyridine rings increase the electrophilicity of the central carbonyl carbon relative to unsubstituted di-2-pyridyl ketone. For the non-brominated parent compound, the ketone/gem-diol equilibrium constant K = [dpk·H₂O]/[dpk] in D₂O is 4 × 10⁻², indicating that only ~4% exists as the gem-diol in neutral aqueous solution [1]. The electron-withdrawing bromine atoms are expected to shift this equilibrium further toward the hydrated form by increasing the partial positive charge on the carbonyl carbon, as demonstrated for related halogenated benzophenones where Hammett σₚ constants correlate linearly with log K_hydration [2]. This enhanced electrophilicity translates to greater susceptibility to nucleophilic attack (water, alcohols, thiols) and metal-promoted solvolysis—a key reactivity mode exploited in the coordination chemistry of di-2-pyridyl ketone derivatives for generating gem-diolate and hemiketal ligands [3].

Carbonyl Electrophilicity
Class-level inference
Estimated Δlog K hydration
+0.5 – 1.0 units vs parent ketone
May enhance gem-diol formation in protic media
Based on Hammett substituent constants; experimental log K not reported
Carbonyl hydration equilibrium Gem-diol formation Metal-promoted solvolysis

Macrocycle Synthesis via Bromide Displacement

The ketal derivative of di(6-bromo-2-pyridyl)ketone—2,2-bis(6′-bromo-2′-pyridyl)-1,3-dioxolane—undergoes nucleophilic displacement of bromide by dianions of diols (HO(CH₂CH₂O)ₙH, n = 1–6) and dithiols (HS(CH₂CH₂S)ₙH, n = 1,2) to yield a homologous series of spiromacrocycles (ketone coronands) [1]. Subsequent acidic hydrolysis removes the dioxolane protecting group to regenerate the free ketone within the macrocyclic cavity. This two-step ketal protection/nucleophilic substitution/deprotection sequence is not feasible with the non-brominated di-2-pyridyl ketone, which lacks leaving groups at the 6-positions of the pyridine rings. The resulting ketone coronands have been characterized by single-crystal X-ray diffraction and, in the case of the hexaethylene glycol derivative, were shown to encapsulate a water molecule within the macrocyclic cavity [2]. In contrast, 6,6′-dibromo-2,2′-bipyridine, while capable of similar nucleophilic displacement, does not possess the ketone functional group that serves as the spiro-center in the ketal and the tunable binding site in the final coronand.

Macrocycle Synthesis
Direct comparison
Target (6-Br)
Ketal derivative yields spiromacrocycles via bromide displacement; tunable cavity size (n = 1–6)
Analog comparison
Non-Br ketone: no leaving groups; dibromo-bipyridine: lacks spiro-center for protection strategy
Enables modular macrocycle construction
Reported crystallographic confirmation of host–guest binding
Macrocyclic chemistry Spiro compounds Host-guest chemistry

Lipophilicity and Molecular Weight Comparison

Di(6-bromo-2-pyridyl)ketone (MW 341.99 g/mol; exact mass 339.884689 Da) is substantially heavier than the non-brominated di-2-pyridyl ketone (MW 184.20 g/mol) and moderately heavier than 6,6′-dibromo-2,2′-bipyridine (MW 313.98 g/mol) due to the additional carbonyl oxygen [1]. While experimental logP for the target compound is not reported, the related mono-brominated 6-bromo-2-pyridyl p-tolyl ketone exhibits a logP of 3.6 at 25 °C and pH 7 . By extension, di(6-bromo-2-pyridyl)ketone, containing two bromine atoms and lacking the lipophilic p-tolyl group, is predicted to have a logP in the range of 2.5–3.5, representing a >100-fold increase in octanol/water partition coefficient relative to di-2-pyridyl ketone (estimated logP ~0.5–1.0 based on its lower MW and absence of halogen substituents). This differential lipophilicity affects solubility characteristics, chromatographic behavior during purification, and partitioning in biphasic reaction systems.

Lipophilicity & MW
Class-level inference
MW / predicted logP
341.99 g/mol; logP ~2.5–3.5
Non-Br parent: 184.20 g/mol, logP ~0.5–1.0
Affects solubility, purification, and biphasic system behavior
Experimental logP for target not reported; analog-based estimation
Physicochemical properties Lipophilicity Molecular recognition

High-Impact Application Scenarios


Biomimetic Iron Catalyst Development

Researchers developing synthetic models of nonheme iron oxygenases can employ di(6-bromo-2-pyridyl)ketone as the key electrophilic coupling partner in a double Suzuki–Miyaura reaction with arylboronic acids to construct pentadentate N4Py2Ph-type ligand frameworks. This strategy, demonstrated by Goldberg and co-workers, generates Fe(II) complexes that support high-valent Fe(IV)-oxo intermediates capable of regioselective intramolecular arene hydroxylation (65% ligand hydroxylation yield) [1]. The non-brominated di-2-pyridyl ketone cannot participate in this cross-coupling step, making procurement of the specifically 6,6′-dibrominated building block essential for this ligand design paradigm.

Modular Spiromacrocycle Synthesis

Groups engaged in macrocyclic or host–guest chemistry can ketal-protect the central ketone of di(6-bromo-2-pyridyl)ketone to generate 2,2-bis(6′-bromo-2′-pyridyl)-1,3-dioxolane, then perform nucleophilic displacement of bromide with dianionic nucleophiles (diolates, dithiolates) of varying chain length (n = 1–6 ethylene glycol or dithiol units) to access a homologous series of ketone coronands [2]. Acidic deprotection regenerates the ketone within the macrocyclic cavity, creating a tunable binding site. This synthetic sequence is uniquely enabled by the combination of displaceable 6-bromo substituents and a protectable ketone group within the same C2-symmetric scaffold—a feature absent in both di-2-pyridyl ketone (no leaving groups) and 6,6′-dibromo-2,2′-bipyridine (no ketone).

Orthogonal Polydentate Ligand Assembly

For projects requiring sequential derivatization, the trifunctional nature of di(6-bromo-2-pyridyl)ketone permits orthogonal reaction sequences: (i) initial condensation or reductive amination at the ketone carbonyl to install a central donor arm (e.g., amine, oxime, hydrazone), (ii) followed by Pd-catalyzed Suzuki–Miyaura or Buchwald–Hartwig coupling at one or both 6-bromo positions to introduce peripheral substituents [3]. This contrasts with di-2-pyridyl ketone, which permits ketone functionalization but lacks aryl halide handles for subsequent cross-coupling, and with 6,6′-dibromo-2,2′-bipyridine, which permits cross-coupling but lacks the central ketone for primary derivatization. The enhanced ketone electrophilicity due to the electron-withdrawing bromine substituents further facilitates nucleophilic addition at the carbonyl [3][4].

Gem-Diolate Complex Formation

In coordination chemistry research targeting polynuclear metal clusters with bridging gem-diolate ligands, the 6,6′-dibrominated ketone offers a more electrophilic carbonyl center than the parent di-2-pyridyl ketone, promoting metal-assisted hydration to the gem-diol form. While di-2-pyridyl ketone exhibits only ~4% gem-diol in neutral aqueous solution (K = 0.04), the electron-withdrawing bromine substituents are expected to shift this equilibrium further toward the hydrated form [4][5]. The resulting gem-diolate(−1) ligand, upon deprotonation, can bridge multiple metal ions (e.g., Cu(II), Cd(II), Mn(II), lanthanides), facilitating the construction of high-nuclearity clusters with interesting magnetic properties, as extensively documented for the parent di-2-pyridyl ketone system [5].

Application
Selection Property
Validation Focus
Nonheme iron catalyst precursor synthesis
Dual aryl bromide cross-coupling handles
Fe(II) complexation and oxo intermediate reactivity
Spiromacrocycle and coronand assembly
Nucleophilic bromide displacement route
Cavity size tuning and host–guest inclusion
Orthogonal polydentate ligand construction
Sequential ketone and aryl bromide functionalization
Stepwise derivatization compatibility and site selectivity
Gem-diolate cluster formation
Electrophilic carbonyl for hydration
Metal-assisted gem-diol equilibrium and bridging modes
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